3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl-
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Overview
Description
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is a chemical compound with the molecular formula C18H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-bis(chloromethyl)thiophene with appropriate reagents under controlled conditions. The Kröhnke method is often employed for this synthesis . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Thiophenedicarboxylic acids.
Reduction: Thiophenedicarbinols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxaldehyde: A related compound with similar reactivity but different substitution patterns.
2,5-Furandicarboxaldehyde: Another heterocyclic aldehyde with oxygen instead of sulfur in the ring.
2,5-Pyrazinedicarboxaldehyde: Contains a nitrogen heterocycle, offering different chemical properties.
Uniqueness
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing specialized materials and exploring novel chemical reactions.
Properties
CAS No. |
59611-35-7 |
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Molecular Formula |
C18H12O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,5-diphenylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
InChI Key |
DIDCTXIIGKMBID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)C=O)C=O |
Origin of Product |
United States |
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